

# Overcoming matrix effects in milk for Nafpenzal residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nafpenzal	
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# Technical Support Center: Nafpenzal Residue Analysis in Milk

Welcome to the technical support center for the analysis of **Nafpenzal** residues in milk. **Nafpenzal** is a veterinary drug preparation containing a combination of nafcillin, penicillin G, and dihydrostreptomycin. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in milk during residue analysis.

## **Frequently Asked Questions (FAQs)**

Q1: What are the main challenges when analyzing for Nafpenzal residues in a milk matrix?

A1: The primary challenge is the complexity of the milk matrix, which contains high concentrations of proteins, lipids, lactose, and other components.[1] These components can cause significant matrix effects, leading to ion suppression or enhancement in LC-MS/MS analysis, which can negatively impact the accuracy, precision, and sensitivity of the results.[2] [3] Specifically, analyzing for the different classes of antibiotics in **Nafpenzal** (penicillins and an aminoglycoside) simultaneously can be difficult due to their different chemical properties.

Q2: What is the recommended analytical technique for Nafpenzal residue analysis in milk?





A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable technique for the determination of antibiotic residues in milk due to its high sensitivity, selectivity, and accuracy.[4] This method allows for the simultaneous detection and quantification of the different components of **Nafpenzal**.

Q3: What are the Maximum Residue Limits (MRLs) for the components of Nafpenzal in milk?

A3: The MRLs for antibiotic residues in milk are established by regulatory authorities. For the components of **Nafpenzal**, the following MRLs in milk have been set by the European Union:

Penicillin G: 4 μg/kg[5]

Dihydrostreptomycin: 200 μg/kg[3]

 Nafcillin: While not explicitly listed with a numerical MRL in some referenced documents, it is a penicillinase-resistant penicillin and would be monitored.[6]

Q4: Can I use a QuEChERS-based method for Nafpenzal residue extraction from milk?

A4: Yes, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for the extraction of antibiotic residues from milk.[7][8] However, optimization is crucial, as standard QuEChERS methods may result in low recoveries for certain antibiotics.[8] Modifications may include the use of specific extraction salts and cleanup sorbents like C18 and primary secondary amine (PSA).[9]

Q5: How can I minimize matrix effects in my analysis?

A5: Several strategies can be employed to minimize matrix effects:

- Effective Sample Preparation: Utilize techniques like protein precipitation, solid-phase extraction (SPE), or a modified QuEChERS protocol to remove interfering matrix components.[10][11]
- Chromatographic Separation: Optimize the LC method to separate the analytes from coeluting matrix components.[12]







- Matrix-Matched Calibration: Prepare calibration standards in a blank milk matrix that has been processed using the same sample preparation method as the samples.[3]
- Use of Internal Standards: Employing isotopically labeled internal standards for each analyte can help to compensate for matrix effects and variations in extraction recovery.[12]
- Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

## **Troubleshooting Guide**

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Problem	Potential Cause(s)	Suggested Solution(s)
Low recovery of penicillin G and/or nafcillin	Inefficient extraction from the milk matrix. Degradation of the β-lactam ring.	Use a deproteinization step with an acidic solution (e.g., acetic acid or trichloroacetic acid).[13][14] Ensure all extraction and evaporation steps are performed at a controlled, cool temperature to prevent degradation. Consider using a buffered extraction solution to maintain a stable pH.
Low recovery of dihydrostreptomycin	Poor extraction efficiency due to its high polarity. Binding to proteins in the milk matrix.	Use an aqueous buffer with trichloroacetic acid (TCA) for extraction to precipitate proteins and inhibit analyte binding.[14] Employ a solid-phase extraction (SPE) cleanup step with a waterwettable, reversed-phase sorbent like Oasis HLB.[14]
Significant ion suppression in LC-MS/MS analysis	Co-elution of matrix components (lipids, proteins) with the analytes. High salt concentration in the final extract.	Improve the cleanup step in your sample preparation. Options include using different SPE sorbents (e.g., C18, PSA) or a lipid removal product.[9] Optimize the chromatographic gradient to better separate analytes from the matrix.[12] Ensure the final extract is properly reconstituted in a suitable solvent and that any residual salts are removed.
Poor peak shape for dihydrostreptomycin	Interaction of the polar aminoglycoside with the	Use an ion-pairing reagent, such as heptafluorobutyric acid

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	analytical column.	(HFBA), in the mobile phase to improve peak shape and retention.[14]
Inconsistent results and poor reproducibility	Variability in sample preparation. Fluctuation in instrument performance.	Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. Use an internal standard to normalize for variations.  Regularly perform system suitability tests to monitor LC-MS/MS performance.
False-positive results	Contamination of glassware, solvents, or the instrument. Presence of interfering substances in the milk matrix.	Thoroughly clean all glassware and use high-purity solvents.  Analyze a blank matrix sample with each batch to check for contamination. If interferences are suspected, improve the selectivity of the sample preparation and/or the MS/MS detection method by monitoring more specific transitions.

## **Experimental Protocols**

# Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Aminoglycosides

This protocol is adapted for the extraction of dihydrostreptomycin.

- Initial Extraction:
  - To 10 mL of milk in a 50 mL centrifuge tube, add 20 mL of an extraction buffer containing 10 mM ammonium acetate, 0.4 mM Na2EDTA, 1% NaCl, and 2% trichloroacetic acid (TCA).[14]



- Vortex for 10 seconds and then shake vigorously for 1 minute.[14]
- Centrifuge at 4000 RPM for 5 minutes and collect the supernatant.[14]
- $\circ$  Adjust the pH of the supernatant to 6.5 ± 0.5 with diluted NaOH or HCl.[14]
- SPE Cleanup (Oasis HLB):
  - Condition an Oasis HLB SPE cartridge (30 mg) with 1.5 mL of methanol followed by 1.5 mL of water.[14]
  - Load 1.5 mL of the pH-adjusted supernatant onto the cartridge.[14]
  - Wash the cartridge with 1 mL of water.[14]
  - Elute the analytes with 0.5 mL of a solution of 10:5:85 formic acid/isopropanol/water.[14]
  - Add 1.5 μL of heptafluorobutyric acid (HFBA) to the eluate before LC-MS/MS analysis.[14]

#### **Protocol 2: Sample Preparation for β-Lactams**

This protocol is a general approach for the extraction of penicillin G and nafcillin.

- Deproteinization and Extraction:
  - To 1 g of freeze-dried milk, add 45 mL of a phosphate buffer solution (pH 8.5).[15]
  - Stir for 15 minutes and place in an ultrasonic bath at 40°C for 15 minutes.[15]
  - Add 1.5 mL of acetonitrile for deproteinization and vortex.[15]
  - Centrifuge at 4000 rpm for 10 minutes to separate the fat layer.[15]
  - Collect the supernatant and store it at -20°C for 12 hours to precipitate residual lipids and proteins.[15]

### **Quantitative Data Summary**



The following tables summarize typical performance data for the analysis of **Nafpenzal** components in milk, compiled from various studies.

Table 1: Recovery Rates (%)

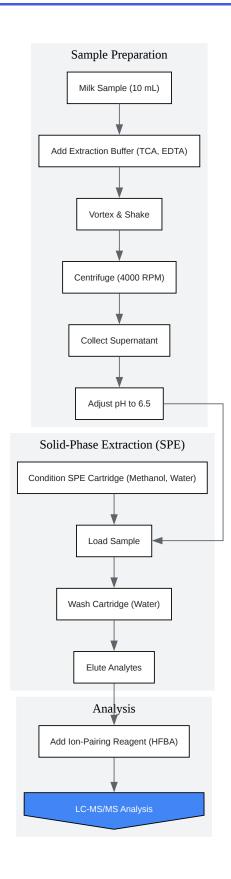
Analyte	Method	Spiking Level	Recovery (%)	Reference
Penicillin G	LC-MS/MS	20 μg/L	75	[13]
Nafcillin	LC-MS/MS	20 μg/L	68	[13]
Dihydrostreptom ycin	LC-MS/MS	10-1000 ng/mL	85-105	[3]
Cloxacillin (similar penicillin)	QuEChERS-LC- MS/MS	-	95-99	[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

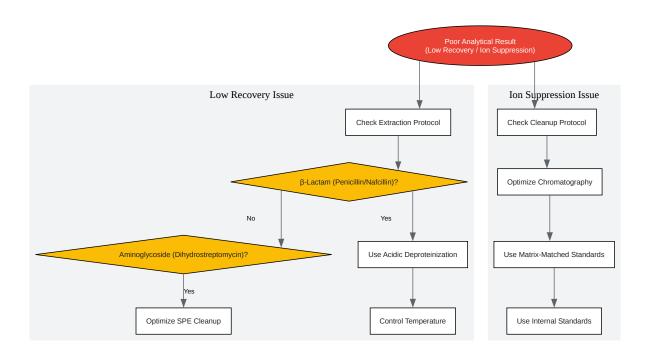
Analyte	Method	LOD	LOQ	Reference
Penicillin G	LC-MS/MS	-	10 μg/L	[13]
Nafcillin	LC-MS/MS	-	10 μg/L	[13]
Dihydrostreptom ycin	LC-MS/MS	-	10 ng/mL	[3]
Cloxacillin (similar penicillin)	QuEChERS-LC- MS/MS	1.4-6.8 μg/L	1.5-8.7 μg/L	[7]

## **Visualizations**









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- To cite this document: BenchChem. [Overcoming matrix effects in milk for Nafpenzal residue analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204018#overcoming-matrix-effects-in-milk-for-nafpenzal-residue-analysis]

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